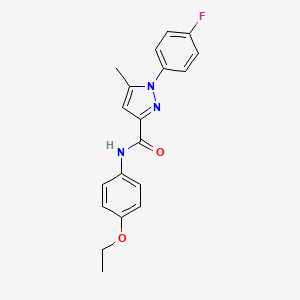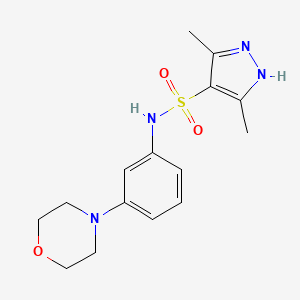
N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methylpyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methylpyrazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as EFMC and is a pyrazole derivative that has been extensively studied for its potential therapeutic applications. EFMC is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.
作用機序
EFMC is a potent inhibitor of N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methylpyrazole-3-carboxamide, which is responsible for the degradation of endocannabinoids. By inhibiting N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methylpyrazole-3-carboxamide, EFMC leads to an increase in the levels of endocannabinoids, which bind to cannabinoid receptors and produce their effects. The mechanism of action of EFMC is similar to that of other N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methylpyrazole-3-carboxamide inhibitors, such as URB597 and PF-3845.
Biochemical and Physiological Effects:
EFMC has been shown to increase the levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), in various tissues. This increase in endocannabinoid levels leads to a reduction in pain, inflammation, and anxiety. EFMC has also been shown to have neuroprotective effects, as it can protect against glutamate-induced neurotoxicity. EFMC has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
EFMC has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in good yields. EFMC is also a potent inhibitor of N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methylpyrazole-3-carboxamide and has been extensively studied for its potential therapeutic applications. However, EFMC has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain assays. EFMC also has a relatively short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of EFMC. One direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. EFMC has been shown to have neuroprotective effects, and further studies could explore its potential as a therapeutic agent for these diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of EFMC in vivo. Understanding the metabolism and distribution of EFMC in the body could help in the development of more effective therapies. Finally, further studies could explore the potential of EFMC as a cancer therapy. EFMC has been shown to induce apoptosis in cancer cells, and more research could help in the development of novel cancer treatments.
合成法
The synthesis of EFMC involves the reaction of 4-fluorobenzaldehyde with 4-ethoxyaniline in the presence of potassium carbonate and DMF. The resulting product is then reacted with 5-methyl-1H-pyrazole-3-carboxylic acid in the presence of EDC and DMAP to obtain EFMC. The synthesis method is relatively simple, and EFMC can be obtained in good yields.
科学的研究の応用
EFMC has been extensively studied for its potential therapeutic applications. The inhibition of N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methylpyrazole-3-carboxamide by EFMC leads to an increase in the levels of endocannabinoids, which are known to have analgesic, anti-inflammatory, and neuroprotective effects. EFMC has been shown to be effective in the treatment of pain, anxiety, depression, and neurodegenerative diseases. EFMC has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-3-25-17-10-6-15(7-11-17)21-19(24)18-12-13(2)23(22-18)16-8-4-14(20)5-9-16/h4-12H,3H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHOPZZNMSHEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NN(C(=C2)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-5-methylpyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-phenyl-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]butan-1-one](/img/structure/B6638580.png)

![N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-phenylglycinamide](/img/structure/B6638592.png)


![Methyl 4-[(2,5-dimethylphenyl)sulfonylamino]-1,5-dimethylpyrazole-3-carboxylate](/img/structure/B6638621.png)

![N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide](/img/structure/B6638633.png)

![(3,4-Difluorophenyl)-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B6638642.png)
![N,3,5-trimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,2-oxazole-4-sulfonamide](/img/structure/B6638644.png)
![2-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine](/img/structure/B6638647.png)
